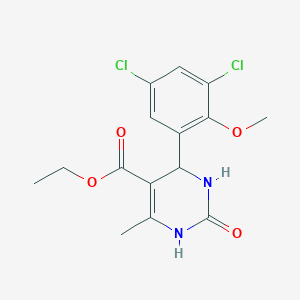

Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichloromethoxyphenyl group, a methyl group, and a tetrahydropyrimidine ring. It has been studied for its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

The synthesis of Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dichloro-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, producing substituted derivatives.

Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification with different alcohols to form new esters.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as a bioactive molecule, with studies indicating its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Research has explored its potential as a drug candidate for treating various diseases, including its role as an agonist or antagonist in receptor-mediated pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its pharmacological effects. The compound’s structure allows it to bind to these targets with high affinity, influencing various biological processes.

Comparison with Similar Compounds

Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound has a phenyl group instead of a methyl group, which may influence its reactivity and biological activity.

3,5-Dichloro-2-hydroxybenzaldehyde: This simpler compound lacks the tetrahydropyrimidine ring and ester group, making it less complex but still useful in organic synthesis.

2-Ethyl-5-methoxy-N,N-dimethyltryptamine: Although structurally different, this compound shares some pharmacological properties, such as acting on similar receptors.

Biological Activity

Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidine derivatives. Its molecular formula is C15H18Cl2N2O5, and it possesses a molecular weight of 366.22 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea or thiourea. Recent studies have optimized conditions to enhance yield and purity while minimizing by-products .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

The compound exhibited significant antibacterial activity against Gram-positive bacteria compared to Gram-negative strains .

Antifungal Activity

In addition to antibacterial effects, this compound has shown moderate antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 32 to 128 μg/mL .

Anticancer Activity

Recent research indicates that this compound also possesses anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 17 |

| HT-29 (colon cancer) | 9 |

| HeLa (cervical cancer) | 0.63 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study involving the evaluation of various derivatives of tetrahydropyrimidines found that the introduction of halogen groups significantly enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted that compounds with electron-withdrawing groups at specific positions showed improved efficacy .

- Cytotoxicity Assessment : In a comparative analysis of several pyrimidine derivatives for anticancer activity, this compound exhibited one of the lowest IC50 values against MCF-7 cells among tested compounds. This suggests its potential as a lead compound for further modifications aimed at enhancing selectivity and potency against cancer cells .

Properties

Molecular Formula |

C15H16Cl2N2O4 |

|---|---|

Molecular Weight |

359.2 g/mol |

IUPAC Name |

ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H16Cl2N2O4/c1-4-23-14(20)11-7(2)18-15(21)19-12(11)9-5-8(16)6-10(17)13(9)22-3/h5-6,12H,4H2,1-3H3,(H2,18,19,21) |

InChI Key |

ZMNVAJRBFJSCJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC(=C2)Cl)Cl)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.